Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate
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Overview
Description
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate is an organic compound belonging to the class of alpha amino acid amides. It is a benzoate ester with a molecular formula of C20H29N5O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A related compound used in organic synthesis and as a dye intermediate.
Methyl 4-(pyrrolidin-1-yl)benzoate: Another similar compound with applications in chemical synthesis.
Uniqueness
Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications .
Properties
CAS No. |
922529-22-4 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-[[(2S)-pyrrolidin-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-4-6-11(7-5-10)15-9-12-3-2-8-14-12/h4-7,12,14-15H,2-3,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
QMXZWKVLKZLTBN-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2CCCN2 |
Origin of Product |
United States |
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